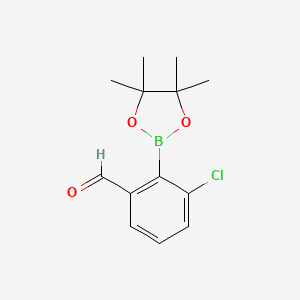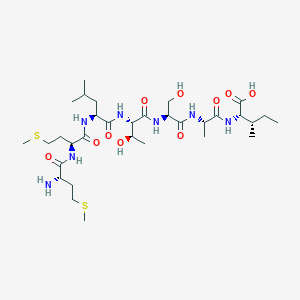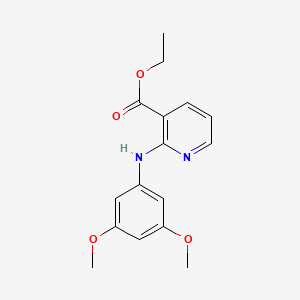
N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-アセチル-D-チロシル-D-アスパラギニル-D-チロシル-D-トレオニンアミドは、化学、生物学、医学、および産業を含むさまざまな分野で潜在的な用途を持つ合成ペプチド化合物です。この化合物は、アミノ酸の特定の配列によって特徴付けられ、独自の特性と機能性を付与します。
準備方法
合成経路と反応条件
N-アセチル-D-チロシル-D-アスパラギニル-D-チロシル-D-トレオニンアミドの合成は、通常、固相ペプチド合成(SPPS)を伴います。この方法は、固体樹脂に固定された成長中のペプチド鎖に保護されたアミノ酸を逐次的に添加することを可能にします。このプロセスには、次の手順が含まれます。
樹脂への負荷: 最初のアミノ酸は、固体樹脂に結合されます。
脱保護: アミノ酸の保護基が除去され、次のアミノ酸の添加が可能になります。
カップリング: 反応性基で保護された次のアミノ酸が、HBTUまたはDICなどのカップリング試薬を使用して、成長中のペプチド鎖に結合されます。
繰り返し: 手順2と3が、所望のペプチド配列が得られるまで繰り返されます。
切断: 完成したペプチドが樹脂から切断され、脱保護されて最終生成物が得られます。
工業生産方法
N-アセチル-D-チロシル-D-アスパラギニル-D-チロシル-D-トレオニンアミドの工業生産には、大規模SPPSまたは液相ペプチド合成(LPPS)が関与する場合があります。これらの方法は、効率、収率、および純度のために最適化され、多くの場合、自動合成装置や高速液体クロマトグラフィー(HPLC)などの高度な精製技術が組み込まれています。
化学反応の分析
反応の種類
N-アセチル-D-チロシル-D-アスパラギニル-D-チロシル-D-トレオニンアミドは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この反応は、チロシン残基で発生し、ジチロシンまたはその他の酸化生成物の形成につながる可能性があります。
還元: 還元反応は、ペプチド構造中に存在する場合、ジスルフィド結合を標的にすることがあります。
置換: アミノ酸残基は、他の官能基で置換されてペプチドの特性を修飾することができます。
一般的な試薬と条件
酸化: 過酸化水素または過酸などの試薬を穏やかな条件で使用します。
還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)などの還元剤。
置換: SPPSで使用されるさまざまな保護基とカップリング試薬。
形成される主な生成物
酸化: ジチロシン、キノン、その他の酸化誘導体。
還元: 遊離チオール基を持つ還元ペプチド。
置換: 官能基が変更された修飾ペプチド。
科学研究への応用
N-アセチル-D-チロシル-D-アスパラギニル-D-チロシル-D-トレオニンアミドは、いくつかの科学研究への応用があります。
化学: ペプチド合成および修飾技術を研究するためのモデル化合物として使用されます。
生物学: タンパク質間相互作用と酵素基質特異性の役割について調査されています。
医学: 特定の分子経路を標的とする薬剤候補など、潜在的な治療用途があります。
産業: ペプチドベースの材料やバイオコンジュゲートの開発に利用されています。
科学的研究の応用
N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
作用機序
N-アセチル-D-チロシル-D-アスパラギニル-D-チロシル-D-トレオニンアミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ペプチド配列により、生物学的経路の正確な結合とモジュレーションが可能になり、治療効果につながる可能性があります。関与する分子標的と経路は、特定の用途と使用の状況によって異なります。
類似化合物の比較
類似化合物
N-アセチル-D-チロシル-D-アスパラギニル-D-チロシル-D-トレオニアミド: 配列は似ていますが、末端基が異なる、密接に関連したペプチド。
N-アセチル-D-チロシル-D-アスパラギニル-D-チロシル-D-セリンアミド: トレオニン残基の代わりにセリン残基を持つ、別の類似化合物。
独自性
N-アセチル-D-チロシル-D-アスパラギニル-D-チロシル-D-トレオニンアミドは、その特定の配列とD-アミノ酸の存在により独特です。D-アミノ酸は、L-アミノ酸で構成されるペプチドと比較して、安定性と酵素分解に対する耐性を高めることができます。
この記事では、N-アセチル-D-チロシル-D-アスパラギニル-D-チロシル-D-トレオニンアミドの包括的な概要を提供しており、調製方法、化学反応、科学研究への応用、作用機序、および類似化合物の比較を網羅しています。
類似化合物との比較
Similar Compounds
N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threonylamide: A closely related peptide with a similar sequence but different terminal group.
N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-serinamide: Another similar compound with a serine residue instead of threonine.
Uniqueness
N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide is unique due to its specific sequence and the presence of D-amino acids, which can confer increased stability and resistance to enzymatic degradation compared to peptides composed of L-amino acids.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
653568-04-8 |
|---|---|
分子式 |
C28H36N6O9 |
分子量 |
600.6 g/mol |
IUPAC名 |
(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2R)-1-[[(2R,3S)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C28H36N6O9/c1-14(35)24(25(30)40)34-28(43)21(12-17-5-9-19(38)10-6-17)32-27(42)22(13-23(29)39)33-26(41)20(31-15(2)36)11-16-3-7-18(37)8-4-16/h3-10,14,20-22,24,35,37-38H,11-13H2,1-2H3,(H2,29,39)(H2,30,40)(H,31,36)(H,32,42)(H,33,41)(H,34,43)/t14-,20+,21+,22+,24+/m0/s1 |
InChIキー |
ZARTVSXZVWVWEF-IRSHSORRSA-N |
異性体SMILES |
C[C@@H]([C@H](C(=O)N)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)C)O |
正規SMILES |
CC(C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one](/img/structure/B12523059.png)


![4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12523069.png)


![3-[3-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12523081.png)
![2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline](/img/structure/B12523092.png)
![4-(7-Methyl-3-oxo-3,7-dihydroimidazo[1,2-a]pyrazin-2-yl)benzonitrile](/img/structure/B12523097.png)
![1-[N'-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea](/img/structure/B12523098.png)
